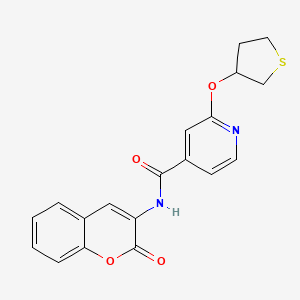

N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Description

Properties

IUPAC Name |

N-(2-oxochromen-3-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c22-18(13-5-7-20-17(10-13)24-14-6-8-26-11-14)21-15-9-12-3-1-2-4-16(12)25-19(15)23/h1-5,7,9-10,14H,6,8,11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLJYUOYGIDGMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multiple steps, starting with the preparation of the coumarin core. The coumarin derivative is then reacted with tetrahydrothiophene-3-ol to introduce the thiophene moiety. Finally, the isonicotinamide group is added through a series of reactions involving acylation and amide bond formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The coumarin core can be reduced to form dihydrocoumarins.

Substitution: The isonicotinamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrocoumarins.

Substitution: Amides or esters.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a probe in biochemical assays. Its fluorescence properties can be exploited to study enzyme activities or cellular processes.

Medicine: In medicine, this compound may have therapeutic potential. Its ability to interact with biological targets can be harnessed to develop new drugs for treating various diseases.

Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide exerts its effects involves its interaction with specific molecular targets. The coumarin core can bind to enzymes or receptors, modulating their activity. The thiophene and isonicotinamide groups may enhance the compound's binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes involved in metabolic pathways.

Receptors: It may bind to receptors on cell surfaces, triggering intracellular signaling cascades.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound’s structural uniqueness lies in the combination of a coumarin core, isonicotinamide linker, and tetrahydrothiophen-oxy group. Key analogues include:

Key Observations :

Spectral Characterization :

- IR : Expected peaks include ν(C=O) at ~1660–1720 cm⁻¹ (coumarin lactone and amide), ν(N-H) at ~3300 cm⁻¹, and ν(C-O-C) at ~1250 cm⁻¹ (tetrahydrothiophen-oxy) .

- ¹H NMR : Signals for coumarin H-4 (δ ~6.3 ppm), aromatic protons (δ ~7.0–8.3 ppm), and tetrahydrothiophen protons (δ ~2.5–4.0 ppm) are anticipated, analogous to related compounds .

Biological Activity

N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H16N2O4S |

| Molecular Weight | 368.4 g/mol |

| CAS Number | 2034390-17-3 |

| Structural Features | Contains chromenone and tetrahydrothiophene moieties |

Biological Activities

Preliminary studies suggest that this compound exhibits a range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : The compound shows potential antimicrobial properties, similar to other isonicotinamide derivatives, which are known for their efficacy against various pathogens.

- Anticancer Properties : Research indicates that compounds with chromenone structures often demonstrate anticancer activity. The unique combination of functional groups in this compound may enhance its effectiveness against cancer cells.

- Inhibition of Enzymatic Activity : There is evidence that this compound can inhibit specific enzymes, such as monoamine oxidase B (MAO-B), which plays a role in neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Interaction with Biological Targets : The compound may interact with various biological targets, including receptors and enzymes, leading to altered cellular functions.

- Modulation of Signaling Pathways : It is suggested that the compound could modulate key signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth compared to control samples, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were determined to be within a promising range for further development as a therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Tetrahydrothiophen-3-yloxy)isonicotinamide | Lacks chromenone moiety | Antimicrobial |

| Coumarin derivatives | Contains coumarin core | Anticoagulant |

| Isonicotinamide derivatives | Similar amide structure | Antitubercular |

The unique combination of chromenone and tetrahydrothiophene functionalities in N-(2-oxo-2H-chromen-3-yly)-2-((tetrahydrothiophen-3-yloxy)isonicotinamide may confer distinct biological activities not observed in other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.